Chemical properties and molecular structure of 3-Benzyloxazolidine-2-carboxylic acid
Chemical properties and molecular structure of 3-Benzyloxazolidine-2-carboxylic acid
This is an in-depth technical guide on 3-Benzyloxazolidine-2-carboxylic acid , structured for researchers and drug development professionals.
[1]
Executive Summary & Chemical Identity
3-Benzyloxazolidine-2-carboxylic acid (CAS: 378223-36-0) is a specialized heterocyclic intermediate used primarily in organic synthesis and medicinal chemistry.[1] It belongs to the class of 1,3-oxazolidines, serving as a "masked" equivalent of glyoxylic acid and N-benzylethanolamine.[1] Its structural rigidity and stereogenic center at the C2 position make it a valuable scaffold for the synthesis of chiral amino acids, peptidomimetics, and nitrogen-containing heterocycles.[1]
Core Chemical Identity
| Property | Data |
| IUPAC Name | 3-benzyl-1,3-oxazolidine-2-carboxylic acid |
| CAS Number | 378223-36-0 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| SMILES | O=C(O)C1OCCN1CC2=CC=CC=C2 |
| Stereochemistry | Contains one chiral center at C2 (exists as R/S enantiomers) |
| Storage | 2–8°C, Hygroscopic, Inert atmosphere (Ar/N₂) |
Molecular Structure & Stereochemical Dynamics
The reactivity of 3-benzyloxazolidine-2-carboxylic acid is defined by its aminal stereocenter at C2.[1] Unlike standard amino acids where the carboxyl is attached to a stable carbon backbone, the C2 position here is an acetal-like carbon derived from an aldehyde (glyoxylic acid).
Conformational Analysis
The 5-membered oxazolidine ring adopts an envelope conformation to minimize torsional strain.[1] The bulky benzyl group on the nitrogen (N3) and the carboxyl group on C2 typically adopt a trans relationship in the thermodynamically favored diastereomer to reduce 1,3-diaxial interactions.[1]
The Ring-Chain Tautomerism (Critical for Reactivity)
In solution, this compound exists in equilibrium with its open-chain acyclic forms.[1] This equilibrium is pH-dependent and drives its utility as a synthetic intermediate.[1]
Figure 1: The structural equilibrium between the kinetic oxazolidine product and the thermodynamic morpholinone rearrangement.[1]
Synthesis & Preparation Protocols
The synthesis relies on the condensation of N-benzylethanolamine with glyoxylic acid .[1][2] A critical challenge is preventing the rearrangement to the 6-membered morpholinone lactone (4-benzyl-2-hydroxy-morpholin-3-one).[1]
Optimized Protocol: Kinetic Control
To favor the 5-membered oxazolidine-2-carboxylic acid over the 6-membered morpholinone, the reaction must be performed under mild conditions that favor aminal formation over amide dehydration.[1]
Reagents:
-
N-Benzylethanolamine (1.0 equiv)[1]
-
Glyoxylic acid monohydrate (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Drying agent: Molecular Sieves (4Å) or MgSO₄
Step-by-Step Methodology:
-
Preparation : Dissolve N-benzylethanolamine (15.1 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen atmosphere.
-
Addition : Cool the solution to 0°C. Add glyoxylic acid monohydrate (9.2 g, 100 mmol) portion-wise over 15 minutes.
-
Cyclization : Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Note: Do not heat, as elevated temperatures promote dehydration to the morpholinone.
-
Workup : Filter off the drying agent.[1] Concentrate the solvent under reduced pressure at <30°C.
-
Purification : The product is often obtained as a viscous oil or low-melting solid.[1] Recrystallization from ether/hexane at -20°C is recommended if solidification occurs.[1]
Mechanism Insight : The amine nitrogen attacks the aldehyde of glyoxylic acid to form a hemiaminal/iminium intermediate.[1] The pendant hydroxyl group then attacks this electrophilic carbon to close the 5-membered ring.[1]
Chemical Properties & Reactivity Profile[1][3][4]
Hydrolytic Instability
The C2 position is sensitive to aqueous acid.[1]
-
Reaction : Oxazolidine + H₂O + H⁺ → N-Benzylethanolamine + Glyoxylic Acid[1]
-
Implication : This compound acts as a protecting group for N-benzylethanolamine or a carrier for glyoxylic acid.[1] In biological media, it may act as a prodrug, releasing glyoxylic acid (a metabolic intermediate).
Decarboxylation (The "Aza-Cannizzaro" Pathway)
Under thermal stress or radical conditions, 3-benzyloxazolidine-2-carboxylic acid can undergo decarboxylation.[1]
-
Pathway : Loss of CO₂ leads to an N-benzyl-oxazolidine radical or ylide, which can further react to form N-benzylglycine derivatives via a hydride transfer mechanism (Aza-Cannizzaro type disproportionation).[1]
Nucleophilic Substitution
The carboxyl group at C2 can be esterified or coupled with amines using standard peptide coupling reagents (EDC/HOBt), provided the ring remains stable. This allows the molecule to be incorporated into peptide backbones as a proline mimetic .[1]
Applications in Drug Development
Researchers utilize this scaffold in three primary domains:
Constrained Peptidomimetics
The oxazolidine ring introduces a "kink" in the peptide chain, similar to proline but with different electronic properties due to the ring oxygen.[1]
-
Use Case : Designing inhibitors for proteases where a fixed secondary structure (turn/loop) is required for binding.
-
Advantage : The oxygen atom at position 1 acts as a hydrogen bond acceptor, potentially interacting with active site residues.
Chiral Auxiliary Synthesis
While less common than Evans' oxazolidinones (which are 2-oxo derivatives), the 2-carboxylic acid derivatives serve as precursors to chiral morpholinones and piperazines.[1]
-
Workflow : The carboxylic acid is derivatized (e.g., to an amide), and subsequent ring expansion or reduction yields enantiopure nitrogen heterocycles.
Diversity-Oriented Synthesis (DOS)
The molecule serves as a "pluripotent" core.[1]
-
Path A : Oxidation of the ring yields Oxazolidinones (antibacterial class).
-
Path B : Ring opening with Grignard reagents yields chiral amino alcohols .[1]
-
Path C : Decarboxylative coupling allows for the synthesis of substituted amines.[1]
References
-
Wu, J., et al. (2023).[3] "Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2". Journal of Organic Chemistry, 88, 13590-13597.[1] Link
-
Cimmino, A., et al. (2024). "A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction".[1] Chemistry – A European Journal.[1] Link
-
Google Patents. (2019). Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (CN110483436B).[1][2] Link
